Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate
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Overview
Description
Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate is a chemical compound with a complex structure that includes bromine, fluorine, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate typically involves multiple steps. One common method starts with the reaction of 3-bromo-4-fluoroaniline with ethyl chloroformate under basic conditions to form the corresponding ethyl carbamate. This intermediate is then subjected to hydrolysis and subsequent reaction with hydroxylamine to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into amine derivatives.
Substitution: Halogen substitution reactions can replace the bromine or fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide or potassium fluoride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate can be compared with other similar compounds, such as:
- 2-(3-bromo-4-fluorophenyl)acetonitrile
- 2-(3-bromo-4-fluorophenyl)morpholine
These compounds share structural similarities but differ in their functional groups and chemical properties
Properties
CAS No. |
871977-74-1 |
---|---|
Molecular Formula |
C10H11BrFNO2 |
Molecular Weight |
276.10 g/mol |
IUPAC Name |
ethyl 2-(3-bromo-4-fluorophenyl)-2-hydroxyethanimidate |
InChI |
InChI=1S/C10H11BrFNO2/c1-2-15-10(13)9(14)6-3-4-8(12)7(11)5-6/h3-5,9,13-14H,2H2,1H3 |
InChI Key |
ZOGXBJALWIQYND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=N)C(C1=CC(=C(C=C1)F)Br)O |
Origin of Product |
United States |
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